molecular formula C9H9F3 B3043134 1-Ethyl-2-(trifluoromethyl)benzene CAS No. 74423-01-1

1-Ethyl-2-(trifluoromethyl)benzene

Cat. No.: B3043134
CAS No.: 74423-01-1
M. Wt: 174.16 g/mol
InChI Key: YEFRNUDXXWZZCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-2-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of an ethyl group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by trifluoromethylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-ethyl-2-(trifluoromethyl)benzene is primarily influenced by the trifluoromethyl group. This group is known to enhance the lipophilicity and electron-withdrawing properties of the compound, which can affect its interaction with biological targets. The compound can interact with various molecular targets, including enzymes and receptors, through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

  • 1-Ethyl-4-(trifluoromethyl)benzene
  • 1-Methyl-2-(trifluoromethyl)benzene
  • 1-Ethyl-2-(difluoromethyl)benzene

Comparison: 1-Ethyl-2-(trifluoromethyl)benzene is unique due to the specific positioning of the ethyl and trifluoromethyl groups on the benzene ring. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to similar compounds, this compound may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity .

Properties

IUPAC Name

1-ethyl-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3/c1-2-7-5-3-4-6-8(7)9(10,11)12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFRNUDXXWZZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-2-(trifluoromethyl)benzene
Reactant of Route 2
1-Ethyl-2-(trifluoromethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Ethyl-2-(trifluoromethyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Ethyl-2-(trifluoromethyl)benzene
Reactant of Route 5
Reactant of Route 5
1-Ethyl-2-(trifluoromethyl)benzene
Reactant of Route 6
Reactant of Route 6
1-Ethyl-2-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.